Cas no 1261901-51-2 (5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid)

5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid structure
1261901-51-2 structure
商品名:5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid
CAS番号:1261901-51-2
MF:C15H14ClNO4S
メガワット:339.793962001801
MDL:MFCD18323005
CID:5231925

5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 5-CHLORO-3-(4-N,N-DIMETHYLSULFAMOYLPHENYL)BENZOIC ACID
    • [1,1'-Biphenyl]-3-carboxylic acid, 5-chloro-4'-[(dimethylamino)sulfonyl]-
    • 3-Chloro-5-[4-(dimethylsulfamoyl)phenyl]benzoic acid
    • 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid
    • MDL: MFCD18323005
    • インチ: 1S/C15H14ClNO4S/c1-17(2)22(20,21)14-5-3-10(4-6-14)11-7-12(15(18)19)9-13(16)8-11/h3-9H,1-2H3,(H,18,19)
    • InChIKey: VMPAMZAIJLVDJP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(=O)O)C=C(C=1)C1C=CC(=CC=1)S(N(C)C)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 494
  • トポロジー分子極性表面積: 83.1
  • 疎水性パラメータ計算基準値(XlogP): 2.9

5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB330284-5 g
5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%; .
1261901-51-2 95%
5g
€1159.00 2023-04-26
abcr
AB330284-5g
5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%; .
1261901-51-2 95%
5g
€1159.00 2025-03-19

5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid 関連文献

5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acidに関する追加情報

5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic Acid (CAS No. 1261901-51-2)

5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid, also known by its CAS registry number 1261901-51-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoic acid moiety substituted with a chlorine atom at the 5-position and a sulfamoyl group at the 3-position. The sulfamoyl group itself is further substituted with a dimethylamino group, making it a highly functionalized molecule with potential applications in drug design and material science.

The synthesis of 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Its structure has been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography, which have provided insights into its conformational properties and molecular interactions.

In terms of chemical properties, this compound exhibits a high degree of stability under standard laboratory conditions. However, it is sensitive to strong oxidizing agents and bases, which can lead to decomposition or rearrangement of its functional groups. The presence of the sulfamoyl group imparts hydrophilicity to the molecule, making it suitable for applications in aqueous environments. Additionally, the dimethylamino group contributes to the molecule's basicity, which can be exploited in pH-responsive systems.

The biological activity of 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid has been extensively studied in recent years. Research indicates that this compound possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. In particular, its ability to inhibit key inflammatory pathways such as COX-2 (cyclooxygenase-2) has been highlighted in several studies.

Furthermore, this compound has shown potential as a lead molecule in the design of drugs targeting neurodegenerative diseases such as Alzheimer's disease. Preclinical studies have demonstrated its ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology. These findings underscore the importance of 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid as a valuable tool in drug discovery research.

In conclusion, 5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid (CAS No. 1261901-51-2) is a versatile compound with diverse applications in chemistry and biology. Its unique structure, coupled with its promising biological activities, positions it as a key player in advancing scientific research and innovation across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:1261901-51-2)5-Chloro-3-(4-N,N-dimethylsulfamoylphenyl)benzoic acid
A1121724
清らかである:99%
はかる:5g
価格 ($):687.0